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molecular formula C7H3Cl2NS B1293530 2,6-Dichlorobenzothiazole CAS No. 3622-23-9

2,6-Dichlorobenzothiazole

Cat. No. B1293530
M. Wt: 204.08 g/mol
InChI Key: QDZGJGWDGLHVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583157B2

Procedure details

2-Amino-6-chlorobenzothiazole (15.7 g, 85 mmol) in H3PO4 (85%) (470 mL) was heated to 100° C. and dissolved. Then clear solution was cooled and vigorously stirred by mechanical stirrer. NaNO2 (17.6 g, 255 mmol) in water (30 mL) was added slowly keeps the temperature below 0° C. Separately a solution of CuSO4/5H2O (85 g), NaCl (107 g) in water (350 mL) was cooled to −5° C. and stirred by mechanical stirrer. After potassium iodide starch paper's color was disappeared diazonium solution was keeping cold and added slowly to the copper chloride solution with vigorous stirring. The reaction mixture was allowed to warm to room temperature. After 1 h water (1 L) and ether (1 L) were added to the reaction mixture and extracted twice. Organic layer was washed by water and dried over anhydrous MgSO4 and concentrated. Crude residue was purified by silica gel chromatography (H/A=4/1, 180 g of silica gel) to provide title compound 101 (7.46 g, 48%).
Name
Quantity
107 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
15.7 g
Type
reactant
Reaction Step Four
Name
Quantity
470 mL
Type
solvent
Reaction Step Four
Name
Quantity
17.6 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
[Compound]
Name
potassium iodide starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
48%

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.N([O-])=O.[Na+].[Na+].[Cl-:17].CCOCC>OP(O)(O)=O.O.[O-]S([O-])(=O)=O.[Cu+2].[Cu](Cl)Cl>[Cl:17][C:2]1[S:3][C:4]2[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2,3.4,8.9|

Inputs

Step One
Name
Quantity
107 g
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
350 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
CCOCC
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
15.7 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)Cl
Name
Quantity
470 mL
Type
solvent
Smiles
OP(=O)(O)O
Step Five
Name
Quantity
17.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Six
Name
potassium iodide starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
vigorously stirred by mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
Then clear solution was cooled
CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
STIRRING
Type
STIRRING
Details
stirred by mechanical stirrer
EXTRACTION
Type
EXTRACTION
Details
extracted twice
WASH
Type
WASH
Details
Organic layer was washed by water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crude residue was purified by silica gel chromatography (H/A=4/1, 180 g of silica gel)

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=CC(=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.46 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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